molecular formula C16H25N3O5 B7106520 tert-butyl N-[4-[(2,4-dimethoxypyridin-3-yl)amino]-4-oxobutyl]carbamate

tert-butyl N-[4-[(2,4-dimethoxypyridin-3-yl)amino]-4-oxobutyl]carbamate

Cat. No.: B7106520
M. Wt: 339.39 g/mol
InChI Key: ZERMJAOZTGQDIC-UHFFFAOYSA-N
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Description

tert-butyl N-[4-[(2,4-dimethoxypyridin-3-yl)amino]-4-oxobutyl]carbamate: is a synthetic organic compound often used in medicinal chemistry and pharmaceutical research. It features a tert-butyl carbamate group, which is commonly used as a protecting group for amines in organic synthesis. The compound’s structure includes a pyridine ring substituted with methoxy groups, enhancing its chemical stability and reactivity.

Properties

IUPAC Name

tert-butyl N-[4-[(2,4-dimethoxypyridin-3-yl)amino]-4-oxobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O5/c1-16(2,3)24-15(21)18-9-6-7-12(20)19-13-11(22-4)8-10-17-14(13)23-5/h8,10H,6-7,9H2,1-5H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERMJAOZTGQDIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=O)NC1=C(C=CN=C1OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-[(2,4-dimethoxypyridin-3-yl)amino]-4-oxobutyl]carbamate typically involves multiple steps:

    Formation of the Pyridine Derivative: The starting material, 2,4-dimethoxypyridine, is synthesized through the methylation of pyridine derivatives.

    Amination: The pyridine derivative undergoes amination to introduce the amino group at the 3-position.

    Coupling Reaction: The amino-pyridine is then coupled with a butyl carbamate derivative under conditions that facilitate the formation of the carbamate linkage. This step often involves the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Protection: The tert-butyl group is introduced to protect the amino group, ensuring the stability of the compound during subsequent reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for scale, yield, and cost-efficiency. This often involves:

    Batch or Continuous Flow Processes: To maximize efficiency and control over reaction conditions.

    Purification Techniques: Such as crystallization, distillation, and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the pyridine ring.

    Reduction: Reduction reactions can target the carbonyl group in the carbamate moiety.

    Substitution: The methoxy groups on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace methoxy groups.

Major Products:

    Oxidation: Formation of pyridine derivatives with hydroxyl or carbonyl groups.

    Reduction: Conversion of the carbamate to an amine.

    Substitution: Formation of new pyridine derivatives with varied functional groups.

Scientific Research Applications

Chemistry:

    Protecting Group: The tert-butyl carbamate group is widely used to protect amines during multi-step organic syntheses.

    Intermediate: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

    Drug Development: The compound is used in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.

    Biological Studies: It is employed in studies investigating the interactions of pyridine derivatives with biological macromolecules.

Industry:

    Chemical Manufacturing: Used in the production of fine chemicals and pharmaceuticals.

    Material Science:

Mechanism of Action

The mechanism of action of tert-butyl N-[4-[(2,4-dimethoxypyridin-3-yl)amino]-4-oxobutyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to:

    Bind to Active Sites: The pyridine ring can interact with active sites of enzymes, potentially inhibiting their activity.

    Modulate Pathways: By binding to receptors or enzymes, it can modulate biochemical pathways involved in inflammation, neurotransmission, or other physiological processes.

Comparison with Similar Compounds

  • tert-butyl N-(4,6-dimethoxy-2-pyrimidyl)carbamate
  • tert-butyl N-(2,4-dimethoxyphenyl)carbamate

Comparison:

  • Chemical Structure: While similar in having tert-butyl carbamate groups, the position and nature of substituents on the aromatic ring differ, affecting their reactivity and biological activity.
  • Reactivity: The presence of different substituents (e.g., methoxy vs. amino groups) influences the types of reactions they undergo and their stability.
  • Applications: Each compound may have unique applications based on its specific chemical properties and biological activities.

This detailed overview provides a comprehensive understanding of tert-butyl N-[4-[(2,4-dimethoxypyridin-3-yl)amino]-4-oxobutyl]carbamate, covering its synthesis, reactions, applications, and comparisons with similar compounds

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